Ethyl 3-(2-aminophenyl)acrylate
Overview
Description
Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2. It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common method involves the Heck reaction, where 2-iodoaniline reacts with ethyl acrylate in the presence of palladium on activated carbon and triethylamine in 1,4-dioxane at 100°C for 20 hours . The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Heck reaction remains a viable method for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl 3-(2-aminophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-aminophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-(2-aminophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl 3-(4-aminophenyl)acrylate: This compound has a similar structure but with the amino group in a different position, leading to different chemical properties and reactivity.
Ethyl 3-(2-aminophenyl)prop-2-enoate: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDAZQBINIQSP-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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